molecular formula C9H12ClF2N B1424492 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride CAS No. 1333577-52-8

1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Cat. No. B1424492
CAS RN: 1333577-52-8
M. Wt: 207.65 g/mol
InChI Key: RXYPROYXZWFRHT-UHFFFAOYSA-N
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Description

“1-(2,5-Difluorophenyl)propan-1-amine hydrochloride” is a chemical compound with the IUPAC name “1-(2,5-difluorophenyl)-1-propanamine hydrochloride”. It has a molecular weight of 207.65 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H11F2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H" . This indicates that the compound consists of a propan-1-amine group attached to a 2,5-difluorophenyl group, along with a hydrochloride group .

Scientific Research Applications

Conformational Analyses

  • A study reported on the crystal structures of various 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including those with hydrochloride forms. These structures are significant in understanding the conformational behavior of related compounds, including 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride, in different environments (Nitek et al., 2020).

Application in Metal Ion Chemistry

  • Research on hexadentate N3O3 amine phenols, which are reduction products of Schiff bases, highlights the potential of such compounds in metal ion coordination. This has implications for the use of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride in similar chemical applications (Liu et al., 1993).

Spectroscopic Studies

  • Spectroscopic characterization of various cathinone derivatives, including hydrochloride salts, provides insights into their molecular properties. This research can be applied to understand the spectroscopic characteristics of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (Nycz et al., 2016).

Synthesis and Applications

  • The synthesis of specific hydrochloride compounds, like 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, through reactions like the Mannich reaction, provides a framework for synthesizing and understanding compounds like 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (Makarova et al., 2002).

Development of Novel Compounds

  • Research into the development of novel chiral palladacycles using different amine ligands highlights the potential for 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride in creating new, useful compounds (Yap et al., 2014).

Synthesis of New Compounds

  • The synthesis of new compounds, such as 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride, provides insights into methodologies that could be applied to 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (Cheng Chuan, 2011).

Structural and Energetic Aspects

  • Studies on the structural and energetic aspects of compounds like bupropion hydrochloride reveal important information about the stability and conformation of similar compounds, which can be applied to 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (Maccaroni et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for “1-(2,5-Difluorophenyl)propan-1-amine hydrochloride” are not specified in the sources I found. The future directions would depend on the specific application of the compound .

properties

IUPAC Name

1-(2,5-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYPROYXZWFRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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